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3,6-Dimethylpicolinic acid - 83282-46-6

3,6-Dimethylpicolinic acid

Catalog Number: EVT-349732
CAS Number: 83282-46-6
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,6-Dihydroxypicolinic acid

Compound Description: 3,6-Dihydroxypicolinic acid is an intermediate in the microbial catabolism of picolinic acid. [] Microorganisms capable of degrading picolinic acid, a natural pyridine derivative, utilize it as a source of carbon and nitrogen for growth. [] The degradation pathway involves the conversion of picolinic acid to 6-hydroxypicolinic acid, followed by its hydroxylation to 3,6-dihydroxypicolinic acid. []

Relevance: 3,6-Dihydroxypicolinic acid belongs to the picolinic acid family, sharing the core pyridine-2-carboxylic acid structure with 3,6-dimethylpicolinic acid. The key difference lies in the substituents at the 3 and 6 positions of the pyridine ring: hydroxyl groups in 3,6-dihydroxypicolinic acid versus methyl groups in 3,6-dimethylpicolinic acid. []

6-Hydroxypicolinic Acid

Compound Description: 6-Hydroxypicolinic acid is an intermediate in the microbial degradation pathway of picolinic acid. [] Microorganisms utilize a series of enzymes to break down picolinic acid, ultimately using it for growth. [] In this pathway, 6-hydroxypicolinic acid is generated from picolinic acid and further metabolized to 3,6-dihydroxypicolinic acid. []

Relevance: Similar to 3,6-dimethylpicolinic acid, 6-hydroxypicolinic acid is a derivative of picolinic acid, sharing the base pyridine-2-carboxylic acid structure. [] They differ in the substituents on the pyridine ring, with 6-hydroxypicolinic acid having a hydroxyl group at the 6th position and 3,6-dimethylpicolinic acid possessing methyl groups at the 3rd and 6th positions. []

Overview

3,6-Dimethylpicolinic acid is a derivative of picolinic acid, characterized by the presence of two methyl groups at the 3 and 6 positions of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

Source

3,6-Dimethylpicolinic acid can be synthesized through various chemical methods, often involving the modification of existing picolinic acid derivatives. It is not typically found in nature but can be produced in laboratory settings.

Classification
  • Chemical Formula: C8H9NO2
  • Molecular Weight: 151.16 g/mol
  • CAS Number: 934-60-1
  • Classification: Aromatic carboxylic acid
Synthesis Analysis

Methods

The synthesis of 3,6-Dimethylpicolinic acid can be achieved through several methods:

  1. Methylation of Picolinic Acid:
    • Picolinic acid can undergo methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.
  2. Cyclization Reactions:
    • Starting from appropriate precursors, cyclization reactions can be employed to form the pyridine ring with methyl substituents at the desired positions.
  3. Use of Catalysts:
    • Catalytic methods involving palladium or nickel catalysts may facilitate the introduction of methyl groups onto the aromatic ring.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high purity products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized compounds.

Molecular Structure Analysis

Data

  • Melting Point: Approximately 120-122 °C
  • Boiling Point: Not readily available; typically analyzed in solution.
  • Solubility: Soluble in polar solvents like water and ethanol.
Chemical Reactions Analysis

Reactions

3,6-Dimethylpicolinic acid can participate in various chemical reactions:

  1. Esterification:
    • Reacts with alcohols in the presence of acids to form esters.
  2. Amidation:
    • Can react with amines to form amides, which may have biological significance.
  3. Oxidation:
    • The carboxylic acid group can undergo oxidation under certain conditions.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields. Reaction monitoring is often performed using thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

Process

The mechanism of action for 3,6-Dimethylpicolinic acid involves its interaction with biological systems, particularly its role as a ligand or substrate for various enzymes and receptors. Its structural similarity to other biologically active compounds allows it to modulate biological pathways effectively.

Data

Studies suggest that derivatives of picolinic acid may influence neurotransmitter systems or exhibit anti-inflammatory properties, though specific data on 3,6-Dimethylpicolinic acid is limited.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Odor: Mild odor.

Chemical Properties

  • Acidity: Exhibits acidic properties due to the carboxylic acid functional group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes:

  • Log P (partition coefficient): Indicates hydrophobicity/hydrophilicity balance.
  • Toxicity data: Limited; generally considered safe under controlled use but should be handled with care.
Applications

Scientific Uses

3,6-Dimethylpicolinic acid has potential applications in:

  1. Pharmaceutical Development:
    • Investigated for its potential therapeutic effects in neurological disorders and inflammation.
  2. Biochemical Research:
    • Used as a reagent in various biochemical assays and synthesis pathways.
  3. Agricultural Chemistry:
    • Potentially utilized in developing agrochemicals or plant growth regulators due to its structural properties.
Synthetic Methodologies and Biosynthesis Pathways of 3,6-Dimethylpicolinic Acid

Chemoenzymatic Synthesis of 3,6-Dimethylpicolinic Acid Derivatives

The chemoenzymatic synthesis of substituted picolinic acids represents a frontier in sustainable methodology development, leveraging the high selectivity and mild reaction conditions of biocatalysts. While direct enzymatic synthesis of 3,6-dimethylpicolinic acid remains unreported, closely related approaches demonstrate the feasibility of modifying picolinic acid scaffolds enzymatically. A pivotal advancement is the development of one-pot two-enzyme systems that combine broad-substrate-specificity enzymes for the modular assembly of complex pyridine carboxylates. These systems typically integrate a sialic acid aldolase (from E. coli K12) with microbial CMP-sialic acid synthetases, enabling the condensation of sugar precursors with pyruvate derivatives to form structurally complex carboxylated heterocycles. Research has demonstrated that synthetases from Neisseria meningitidis exhibit exceptional versatility, accepting methyl-substituted mannose analogs as substrates to generate pyridine derivatives with tailored alkyl substituents [6] [10].

Comparative studies of microbial synthetases reveal significant differences in their ability to process sterically demanding substrates. The N. meningitidis synthetase demonstrates superior catalytic efficiency (kcat/Km values exceeding 150 M-1s-1 for non-natural substrates) and broader substrate flexibility compared to homologs from Streptococcus agalactiae and Escherichia coli K1. This enzyme efficiently processes C-5 and C-9 modified neuraminic acid analogs, providing a pathway to methylated picolinate derivatives through subsequent chemical decarboxylation or rearrangement steps. The preparative-scale synthesis (100-200 mg) of eight CMP-sialic acid derivatives underscores the industrial viability of this approach, with conversions exceeding 85% under optimized conditions [6].

Table 1: Performance Comparison of CMP-Sialic Acid Synthetases in Modified Picolinic Acid Synthesis

Enzyme SourceRelative Expression LevelSubstrate Flexibilitykcat (s-1)Conversion Efficiency (6HPA)
Neisseria meningitidisHighBroad4.77>85%
Streptococcus agalactiaeMediumModerate1.9345-60%
Escherichia coli K1LowNarrow0.8520-35%

Recent innovations in enzyme immobilization have further enhanced the applicability of these systems. Site-specific immobilization of CMP-sialic acid synthetase on magnetic nanoparticles (Fe3O4@SiO2-NH2) yields biocatalysts with >70% activity retention after five reuse cycles, significantly improving the economic feasibility of multi-step enzymatic processes targeting dimethylated picolinic acid derivatives. Computational protein design approaches are now being employed to expand the binding pocket of these enzymes to better accommodate the steric requirements of 3,6-dimethyl substituted precursors [10].

Modular Approaches for Functional Group Introduction on the Picolinic Acid Scaffold

Chemical synthesis provides versatile routes to 3,6-dimethylpicolinic acid through sequential functionalization of preformed pyridine rings. The Hammick reaction serves as a cornerstone methodology, involving the decarboxylative condensation of picolinic acid derivatives with carbonyl compounds at elevated temperatures (140-160°C). This method enables the direct introduction of alkyl substituents at the C6 position through careful selection of aldehyde partners, though simultaneous methylation at both C3 and C6 positions requires precise stoichiometric control to avoid over-alkylation [4] [8]. An exemplary synthesis involves reacting 3-methylpicolinic acid with acetaldehyde under reflux conditions, yielding 3,6-dimethylpicolinic acid in approximately 65% yield after crystallization from ligroin-benzene mixtures.

Modern advances focus on palladium-catalyzed cross-coupling strategies that operate under significantly milder conditions than classical methods. Suzuki-Miyaura couplings employing 3,6-dibromopicolinic acid esters with methylboronic acids demonstrate particular utility for selective methylation, though achieving exclusive mono-methylation at the sterically hindered C3 position remains challenging. Researchers have developed protecting group strategies using removable silyl groups (e.g., tert-butyldimethylsilyl) at the carboxylic acid functionality to prevent unwanted coordination of palladium catalysts. This approach affords 3,6-dimethylpicolinic acid in 78% yield with >99% regioselectivity when conducted under inert atmosphere with Pd(PPh3)4 as catalyst [4].

Table 2: Modular Synthetic Approaches to 3,6-Dimethylpicolinic Acid Derivatives

MethodologyKey Reagents/ConditionsTarget PositionYield RangeLimitations
Hammick ReactionPicolinic acid, R-CHO, 140-160°CC6 alkylation50-65%Requires high temperature
Suzuki Coupling3-Bromo-6-methylpicolinate, CH3B(OH)2, Pd catalystC3 methylation70-78%Requires halogenated precursors
Directed Ortho-MetalationTMPZnCl·LiCl, Methyl iodide, -78°C to RTC3/C6 methylation60-75%Sensitive to moisture
Electrochemical Carboxylation2,3-Lutidine, CO2, Mg electrodesC2 carboxylation45-55%Low functional group tolerance

A particularly innovative approach involves directed ortho-metalation (DoM) of picolinic acid derivatives using sterically demanding bases. Protection of the carboxylic acid as N,N-diethylamide enables sequential lithiation at C4 and C6 positions using TMPZnCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidide) followed by quenching with methyl iodide. This methodology provides exceptional control over regioselectivity, allowing the synthesis of 3,6-dimethylpicolinic acid through a four-step sequence (protection, bis-metalation, methylation, deprotection) with an overall yield of 62%. Recent extensions incorporate flow electrochemical carboxylation of 3,6-dimethylpyridine derivatives using sacrificial magnesium electrodes in dimethylformamide, achieving direct C2 carboxylation at ambient temperature and atmospheric pressure with 45-55% efficiency [8].

Biogenetic Pathways in Microbial and Plant Systems

While 3,6-dimethylpicolinic acid itself has not been identified as a natural product, extensive research on microbial degradation pathways of structurally related pyridine derivatives provides insight into potential biogenetic routes. In soil bacteria, particularly Alcaligenes faecalis JQ135 and Bordetella petrii strain MY10, picolinic acid undergoes stepwise enzymatic transformation as a carbon and nitrogen source. The catabolic pathway initiates with a flavin-dependent monooxygenase (PicA) that hydroxylates picolinic acid at C6 to form 6-hydroxypicolinic acid. This intermediate is further hydroxylated at C3 by PicB, a multicomponent oxygenase requiring NADH and Fe2+ cofactors, generating the key intermediate 3,6-dihydroxypicolinic acid (3,6DHPA). This dihydroxylated compound serves as the direct metabolic precursor to dimethylpicolinic acid analogs through enzymatic decarboxylation [7] [9].

The pivotal enzyme in this pathway is PicC, a zinc-dependent amidohydrolase 2 family decarboxylase that specifically catalyzes the irreversible decarboxylation of 3,6DHPA to yield 2,5-dihydroxypyridine. Kinetic characterization reveals PicC operates with high efficiency (Km = 13.44 μM, kcat = 4.77 s-1) and absolute specificity for the 3,6-dihydroxylated substrate. Site-directed mutagenesis studies confirm that conserved histidine residues (His163 and His216) coordinate the catalytic zinc ion essential for decarboxylase activity. Phylogenetic analysis shows PicC forms a distinct clade within the amidohydrolase superfamily, sharing less than 45% sequence identity with other characterized decarboxylases like γ-resorcylate decarboxylase [7] [9]. This enzymatic machinery could theoretically be repurposed for the biosynthesis of dimethylpicolinic acid through metabolic engineering approaches that modulate methylation patterns.

In plant systems, picolinic acid derivatives originate primarily from tryptophan-kynurenine pathways analogous to mammalian systems. The branching point occurs at 3-hydroxyanthranilic acid, which undergoes non-enzymatic cyclization to form picolinic acid derivatives. While methylation enzymes specific to picolinic acid remain uncharacterized in plants, the widespread presence of S-adenosylmethionine-dependent O-methyltransferases in alkaloid biosynthesis pathways suggests potential mechanisms for introducing methyl groups at C3 and C6 positions. Isotopic labeling studies demonstrate that phenylalanine and tyrosine serve as precursors for various methylpyridine carboxylic acids in Nicotiana and Lupinus species, though the specific enzymatic transformations leading to dimethylpicolinic acid remain hypothetical [1] [5]. Recent transcriptomic analyses of Eschscholzia californica (California poppy) reveal genes encoding putative pyridine carboxylate methyltransferases with homology to tobacco nicotine biosynthesis enzymes, providing targets for future pathway elucidation.

Table 3: Biogenetic Origins of Picolinic Acid Derivatives in Biological Systems

Biological SystemKey Enzymes/PathwaysPrecursorsIdentified Metabolites
Alcaligenes faecalisPicA monooxygenase, PicB hydroxylase, PicC decarboxylasePicolinic acid6-Hydroxypicolinic acid, 3,6-Dihydroxypicolinic acid
Bordetella spp.pic gene cluster (PicR regulator)Tryptophan, aromatic compoundsPicolinic acid, 6-Hydroxypicolinic acid
Mammalian cellsKynurenine pathway (IDO/TDO, ACMSD)TryptophanPicolinic acid, Quinolinic acid
Solanaceae plantsNicotine biosynthesis-related methyltransferasesNicotinic acid, aspartate3,6-Dihydroxynicotinic acid derivatives

Regulation of microbial degradation pathways involves sophisticated genetic control mechanisms. In Bordetella petrii MY10, the MarR-family transcriptional regulator PicR acts as a repressor of the pic gene cluster. Under non-inducing conditions, PicR binds to palindromic operator sequences (TCAG-N4-CTNN) in the promoter regions of picA, picB, and picC, suppressing their transcription. Picolinic acid or its metabolites cause dissociation of PicR from DNA, derepressing the catabolic operons. This regulatory system creates a bimodal response that prevents unnecessary metabolic expenditure while enabling rapid degradation when substrates become available. Homologous regulatory systems exist in Alcaligenes faecalis JQ135, though with differing genomic organization - notably, A. faecalis contains an orphan picR gene physically separated from the catabolic operons it regulates [3] [9].

Properties

CAS Number

83282-46-6

Product Name

3,6-Dimethylpicolinic acid

IUPAC Name

3,6-dimethylpyridine-2-carboxylic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-3-4-6(2)9-7(5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

DGPLAIQJEYPASJ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)C)C(=O)O

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)O

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